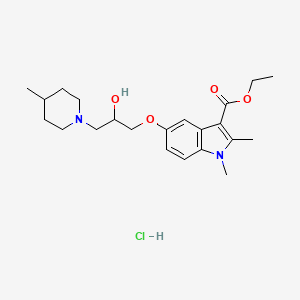

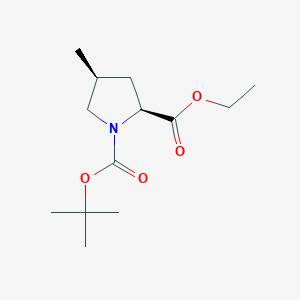

ethyl 5-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related ethyl 5-hydroxyindole-3-carboxylate derivatives involves strategic modifications to enhance their inhibitory effects on human 5-lipoxygenase, an enzyme linked to pro-inflammatory leukotrienes, making them attractive for treating inflammatory and allergic diseases. Substituents at the phenylthiomethyl ring significantly influence compound potency, with methyl or chlorine groups in ortho- and ortho/para-positions being most favorable. One notable compound, ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, showed potent activity in cell-free assays and suppressed 5-LO product synthesis in polymorphonuclear leukocytes (Peduto et al., 2014).

Molecular Structure Analysis

Polymorphism in related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, presents challenges in analytical and physical characterization. However, capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies help differentiate and characterize these polymorphic forms, providing insights into the molecular structure of these complex compounds (Vogt et al., 2013).

Chemical Reactions and Properties

The reactivity of related ethyl indole-3-carboxylates with dinucleophiles has been explored, revealing high yields of esters and carboxylic acids upon reaction with hydroxylamine hydrochloride, showcasing the versatility of these compounds in synthetic chemistry (Schenone et al., 1991). Additionally, structural optimization has led to novel benzo[g]indole-3-carboxylates, like ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which efficiently inhibits 5-lipoxygenase activity, indicating a valuable approach to developing anti-inflammatory therapeutics (Karg et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, including solubility, stability in aqueous solutions, and binding to plasma proteins, are critical for their pharmacological efficacy. Preclinical testing of AV0038, a compound with a similar structure, showed it possesses attractive pharmacological properties as an anti-influenza drug candidate, indicating the importance of understanding these physical properties for drug development (Ivashchenko et al., 2014).

Propiedades

IUPAC Name |

ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4.ClH/c1-5-27-22(26)21-16(3)23(4)20-7-6-18(12-19(20)21)28-14-17(25)13-24-10-8-15(2)9-11-24;/h6-7,12,15,17,25H,5,8-11,13-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKGATFYRKNIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCC(CC3)C)O)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)

![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)